molecular formula C9H9BrF2O B8149252 2-Bromo-1-(2,2-difluoroethoxy)-3-methylbenzene

2-Bromo-1-(2,2-difluoroethoxy)-3-methylbenzene

Cat. No.: B8149252
M. Wt: 251.07 g/mol
InChI Key: XFZHGVVACOHLKH-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,2-difluoroethoxy)-3-methylbenzene is an organic compound with the molecular formula C9H9BrF2O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoroethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,2-difluoroethoxy)-3-methylbenzene typically involves the following steps:

    Etherification: The difluoroethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the brominated benzene derivative with 2,2-difluoroethanol in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,2-difluoroethoxy)-3-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, such as amines, ethers, or thiols.

    Oxidation: Products include carboxylic acids, aldehydes, or ketones.

    Reduction: Products include dehalogenated compounds or reduced functional groups.

Scientific Research Applications

2-Bromo-1-(2,2-difluoroethoxy)-3-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used in the development of new drugs, particularly those targeting specific biological pathways.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,2-difluoroethoxy)-3-methylbenzene depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2,2-difluoroethoxy)-4-methylbenzene
  • 2-Bromo-1-(2,2-difluoroethoxy)-3-fluorobenzene
  • 2-Bromo-1-(2,2-difluoroethoxy)-4-nitrobenzene

Uniqueness

2-Bromo-1-(2,2-difluoroethoxy)-3-methylbenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromine and difluoroethoxy groups provides a combination of reactivity and stability, making it a valuable compound in various chemical reactions and applications.

Properties

IUPAC Name

2-bromo-1-(2,2-difluoroethoxy)-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-6-3-2-4-7(9(6)10)13-5-8(11)12/h2-4,8H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZHGVVACOHLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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